Product packaging for 2-(3-Pyridinyl)-1,3-thiazol-5-amine(Cat. No.:CAS No. 1159821-51-8)

2-(3-Pyridinyl)-1,3-thiazol-5-amine

Cat. No.: B1440235
CAS No.: 1159821-51-8
M. Wt: 177.23 g/mol
InChI Key: MUNKBMPBTNZCTE-UHFFFAOYSA-N
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Description

Contextual Significance of Thiazole (B1198619) Heterocycles in Organic and Medicinal Chemistry Research

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged structure in medicinal chemistry. nih.govacs.org This motif is present in a wide array of biologically active compounds and approved pharmaceutical agents. mdpi.comchemmethod.com Its structural and functional versatility allows it to serve as a core scaffold in the design of novel therapeutic agents. nih.gov Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.govnih.gov Notably, the thiazole template is a key component in several successful drugs, such as the tyrosine kinase inhibitor Dasatinib and the microtubule inhibitor Epothilone, highlighting its importance in cancer therapy. nih.gov The ability of the thiazole ring to participate in hydrogen bonding and hydrophobic interactions makes it an indispensable component for engaging with biological targets like enzymes and receptors. nih.govnih.gov

Importance of Pyridine (B92270) Moieties in Chemical Scaffolds

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another fundamental building block in drug discovery. Its presence in a molecule can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition at biological targets. nih.gov Pyridine and its derivatives are integral to numerous therapeutic agents and are explored for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.govnih.gov The versatility of the pyridine ring allows for extensive chemical modification, enabling researchers to fine-tune the potency, selectivity, and pharmacokinetic profiles of drug candidates. lookchem.com

Research Trajectories and Potential of the 2-(3-Pyridinyl)-1,3-thiazol-5-amine Scaffold

The fusion of the thiazole and pyridine rings into the this compound scaffold creates a molecule with considerable potential. This structure serves as a versatile synthetic intermediate for more complex molecules. For instance, processes have been developed to produce 2-(pyridine-3-yl)thiazoles as intermediates for synthesizing pesticidal thiazole amides. google.com The primary amine group at the 5-position of the thiazole ring is a key functional handle, allowing for the straightforward introduction of various substituents and the construction of larger, more complex chemical libraries for screening.

Research into derivatives built upon this scaffold has primarily focused on therapeutic applications, particularly in oncology. The general structure of N-(thiazol-2-yl)pyridin-2-amine has been identified as a potent and selective class of kinase inhibitors. nih.gov This suggests that the this compound framework is well-suited for targeting the ATP-binding sites of kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govresearchgate.net The trajectory for this scaffold points towards its continued use in the design of targeted therapies, leveraging the combined properties of its constituent heterocycles to achieve high potency and selectivity. nih.govacs.org

Overview of Research Areas Investigated for this compound

The this compound core and its close analogues have been investigated across several key research domains. The most prominent area is the development of kinase inhibitors for cancer therapy. Derivatives have been designed and evaluated as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDK4/6), Vascular Endothelial Growth Factor Receptor (KDR) kinase, and Aurora kinases, which are all validated targets for anticancer drugs. nih.govacs.orgnih.govacs.org

Beyond oncology, related thiazole-pyridine structures have been explored for other therapeutic purposes. Research has demonstrated the potential for derivatives to exhibit antimicrobial and anti-inflammatory activities. nih.gov The ability to modify the core structure has led to the synthesis of compounds with activity against various bacterial strains and inflammatory pathways. nih.govacs.org Furthermore, the fundamental utility of the scaffold as a chemical intermediate in the synthesis of agrochemicals highlights its broader applicability in chemical research and development. google.com

Interactive Data Tables

Below are interactive tables summarizing the research areas and specific derivatives related to the this compound scaffold.

Table 1: Investigated Research Areas This table outlines the primary fields where the this compound scaffold and its derivatives have been studied.

Research Area Focus Key Findings Citations
Oncology Kinase Inhibition Derivatives show potent inhibition of CDK4/6, KDR, and Aurora kinases, suggesting anticancer potential. acs.org, nih.gov, nih.gov
Infectious Diseases Antimicrobial Activity Related thiazole-pyridine hydrazides exhibit activity against various bacteria. nih.gov
Inflammation Anti-inflammatory Activity Synthesized derivatives show potential as anti-inflammatory agents through protein denaturation methods. nih.gov

| Agrochemicals | Synthetic Intermediates | The scaffold is used as a building block for producing pesticidal compounds. | google.com |

Table 2: Examples of Biologically Active Thiazole-Pyridine Derivatives This table provides examples of related chemical structures and their reported biological activities, illustrating the potential of the core scaffold.

Derivative Class Target/Activity Example Application Citations
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines CDK4/6 Inhibition Anticancer Drug Candidates acs.org
N-(1,3-Thiazol-2-yl)pyridin-2-amines KDR Kinase Inhibition Angiogenesis Inhibition nih.gov
2-Amino Thiazole Derivatives Aurora Kinase Inhibition Breast Cancer Therapy nih.gov, acs.org
Thiazole-Based Pyridines Cytotoxicity Lung Cancer Therapy nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3S B1440235 2-(3-Pyridinyl)-1,3-thiazol-5-amine CAS No. 1159821-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-3-yl-1,3-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-7-5-11-8(12-7)6-2-1-3-10-4-6/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNKBMPBTNZCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305475
Record name 2-(3-Pyridinyl)-5-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159821-51-8
Record name 2-(3-Pyridinyl)-5-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159821-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Pyridinyl)-5-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 3 Pyridinyl 1,3 Thiazol 5 Amine and Its Core Scaffold

Classical and Contemporary Approaches to 1,3-Thiazole Ring Formation

The construction of the 1,3-thiazole ring is a well-established area of organic synthesis, with a rich history of named reactions and a continuous drive for the development of more efficient and versatile methods.

Hantzsch-Type Cyclization of Thioamide Derivatives with α-Haloketones under Controlled Conditions

The Hantzsch thiazole (B1198619) synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone for the preparation of thiazole derivatives. synarchive.comtandfonline.com This method involves the condensation reaction between a thioamide and an α-haloketone. nih.govchemhelpasap.comwikipedia.org The reaction typically proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring. youtube.com

For the synthesis of aminothiazoles, thiourea (B124793) or its derivatives are commonly employed as the thioamide component. nih.govchemhelpasap.com The reaction of thiourea with an α-haloketone leads to the formation of a 2-aminothiazole (B372263). chemhelpasap.com The versatility of the Hantzsch synthesis allows for the introduction of various substituents at positions 2, 4, and 5 of the thiazole ring by selecting appropriately substituted starting materials. nih.gov

Recent advancements in the Hantzsch synthesis have focused on milder reaction conditions, the use of catalysts to improve yields and reaction times, and the development of one-pot procedures. tandfonline.comresearchgate.net For instance, microwave-assisted Hantzsch synthesis has been shown to significantly accelerate the reaction, often leading to higher yields and cleaner product formation in a fraction of the time required for conventional heating. nih.gov

Reactant 1 Reactant 2 Key Feature Product
Thioamideα-HaloketoneClassical condensationSubstituted Thiazole
Thioureaα-HaloketoneForms 2-aminothiazoles2-Aminothiazole
Thionicotinamideα-Halo KetoneCatalytic triethylamineThiazole Derivative

1,3-Dipolar Cycloaddition Reactions in Thiazole Synthesis

1,3-Dipolar cycloaddition reactions offer a powerful and convergent approach to the synthesis of five-membered heterocyclic rings, including thiazoles. nih.govwikipedia.org This type of reaction involves the combination of a 1,3-dipole with a dipolarophile to form a cyclic adduct. In the context of thiazole synthesis, this strategy can be employed by reacting a 1,3-dipole containing a nitrogen and sulfur atom with a suitable dipolarophile. nih.gov

While not as common as the Hantzsch synthesis for simple thiazoles, 1,3-dipolar cycloadditions provide a valuable route to more complex and highly substituted thiazole derivatives. The regioselectivity and stereoselectivity of these reactions can often be controlled by the nature of the dipole, the dipolarophile, and the reaction conditions. wikipedia.org

One-Pot Multicomponent Cyclization Methods for Aminothiazole Derivatives

One-pot multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation. researchgate.netresearchgate.net Several MCRs have been developed for the synthesis of aminothiazole derivatives. These methods often combine the principles of the Hantzsch synthesis with other transformations to rapidly build molecular complexity.

For example, a one-pot synthesis of 2-aminothiazoles can be achieved by reacting a ketone, thiourea, and a source of halogen in the presence of a catalyst. nih.gov Another approach involves the reaction of isocyanides, amines, elemental sulfur, and α-bromoacetophenones in an aqueous medium, which first forms a thiourea in situ, followed by cyclization to the aminothiazole. researchgate.netbohrium.com Chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has also been developed, utilizing enzymes like trypsin to catalyze the reaction under mild conditions. mdpi.com

Reactants Key Feature Product
Ketone, Thiourea, Halogen SourceCatalytic one-pot reaction2-Aminothiazole
Isocyanides, Amines, Sulfur, α-BromoacetophenonesAqueous one-pot reaction2-Iminothiazolines and 2-Aminothiazoles
Secondary Amines, Benzoyl Isothiocyanate, AcetylenedicarboxylatesTrypsin-catalyzedThiazole Derivatives

Copper-Catalyzed Carbon-Hydrogen Bond Arylation in Heterocycle Synthesis

Direct C-H bond arylation has become a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. Copper-catalyzed C-H arylation has been successfully applied to the functionalization of various heterocycles, including thiazoles. organic-chemistry.orgnih.gov

This methodology allows for the direct introduction of an aryl group onto the thiazole ring at a specific position. The reaction typically involves a copper catalyst, a base, and an aryl halide as the coupling partner. nih.gov This approach is particularly useful for the late-stage functionalization of thiazole-containing molecules. Recent developments have focused on ligand-free copper-catalyzed systems and photoinduced copper-catalyzed C-H arylation, which can proceed under mild, visible-light-irradiated conditions. nih.govacs.org

Reactants Catalyst System Key Feature
Thiazole, Aryl IodideCopper Iodide / Lithium tert-butoxideDirect C-H arylation
Azole, Aryl SourceCopper(I) / Photoredox catalystPhotoinduced C-H arylation
Imidazo[2,1-b]thiazoles, Aryl SourceCopper(I)Ligand-free C-2 arylation

[3+1+1]-Type Condensation Reactions for Thiazole Construction

Novel condensation strategies have been developed to construct the thiazole ring from non-traditional starting materials. One such approach is a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN). This method provides thiazoles in good yields under mild reaction conditions and demonstrates good functional group tolerance. organic-chemistry.org

Coupling of α-Diazoketones with Thioamides and Thioureas

The use of α-diazoketones as alternatives to α-haloketones in Hantzsch-type syntheses has gained traction due to the often milder reaction conditions and the avoidance of corrosive byproducts. nih.govbepls.com The reaction of an α-diazoketone with a thioamide or thiourea can be catalyzed by various transition metals, such as copper or rhodium, to afford the corresponding thiazole derivative. nih.gov

A proposed mechanism involves the formation of a metal carbene from the α-diazoketone, which then reacts with the thioamide. Subsequent intramolecular cyclization and dehydration lead to the thiazole product. nih.gov This method has been shown to be scalable and versatile for the synthesis of 2,4-disubstituted thiazoles. chemrxiv.org

Reactants Catalyst Key Feature Product
α-Diazo-β-ketoester, Aromatic ThioamideCopper(I) bromideSelective synthesisThiazole
1-Diazopropan-2-ones, Aromatic ThioamidesRhodium perfluorobutyramideFully substituted thiazolesThiazole
α-Diazoketones, Thioamides/ThioureasTrifluoromethanesulfonic acidMetal-free conditions2,4-Disubstituted Thiazole

Cascade Cyclization Reactions for Substituted Aminothiazoles

A prevalent strategy involves the three-component reaction of enaminones, a sulfur source, and an amine source. For instance, a one-pot cascade strategy has been developed for the synthesis of 2-aminothiazole derivatives using tertiary enaminones, potassium thiocyanate (KSCN), and anilines. acs.orgresearchgate.net The reaction outcome can be controlled by temperature to selectively yield either 2-aminothiazoles or 2-iminothiazolines. acs.orgresearchgate.net Another approach utilizes enaminones, cyanamide, and elemental sulfur to produce 2-amino-5-acylthiazoles, demonstrating good tolerance for various functional groups and achieving moderate to excellent yields. acs.org These multi-component reactions provide a concise and efficient pathway to polysubstituted aminothiazoles. acs.orgresearchgate.net

The key steps in these cascades typically involve:

Formation of a thiocyanate or related sulfur-containing intermediate.

Nucleophilic attack by the enaminone or its derivative.

Intramolecular cyclization to form the thiazole ring.

Subsequent aromatization or tautomerization to yield the final aminothiazole product.

Below is a table summarizing representative cascade reactions for the synthesis of substituted aminothiazoles.

Starting MaterialsSulfur SourceKey ConditionsProduct TypeYield Range
Tertiary Enaminones, AnilinesKSCNTemperature-controlledPolysubstituted 2-aminothiazolesModerate to Good
Enaminones, CyanamideElemental STertiary amine-promoted2-Amino-5-acylthiazolesModerate to Excellent
β-Diketones/β-Ketoesters, ArylaminesNH4SCNIodine-promotedPolysubstituted 2-aminothiazolesModerate to Good

Strategies for Regioselective Integration of the 2-(3-Pyridinyl) Substituent

Achieving the regioselective installation of the 3-pyridinyl group at the C2 position of the thiazole ring is critical for the synthesis of the target compound. The most common and reliable method for this is a variation of the Hantzsch thiazole synthesis.

This approach typically involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of 2-(3-Pyridinyl)-1,3-thiazol-5-amine, the key precursor is pyridine-3-carbothioamide. This thioamide is reacted with a suitable α-halocarbonyl compound that carries a precursor to the 5-amino group.

A specific example is the cyclization of N-substituted-2-(pyridine-3-carbothioamido)acetamide using a dehydrating agent like phosphorus oxychloride (POCl3). This reaction directly and regioselectively forms the 2-(pyridin-3-yl)thiazole ring with the amino group precursor already in place at the 5-position. google.com The pyridine-3-carbothioamide dictates the placement of the pyridinyl group at the C2 position, while the acetamide (B32628) backbone forms the C4 and C5 atoms of the thiazole ring.

Methodologies for Introducing the 5-Amino Functional Group

The introduction of the amino group at the C5 position of the thiazole ring can be accomplished through either direct functionalization of a pre-existing thiazole or by constructing the ring from a precursor that already contains the nitrogen functionality.

Directly introducing an amino group onto the C5 position of a 2-(3-pyridinyl)thiazole core is a challenging but feasible strategy. One method involves nucleophilic aromatic substitution (SNAr). This process requires a thiazole ring substituted with a good leaving group, such as a halogen (e.g., bromine), at the 5-position. The 5-bromo-2-(3-pyridinyl)thiazole can be heated with an amine source, such as an appropriate amine in the presence of a base like cesium carbonate, to displace the bromide and install the amino group. nih.gov

Another emerging technique is direct C-H amination. While still an area of active research, transition-metal-catalyzed C-H activation provides a pathway to form C-N bonds without the need for pre-functionalization (i.e., halogenation) of the thiazole ring. This method offers a more atom-economical route, though optimizing regioselectivity for the C5 position can be a significant challenge. chemrxiv.org

Indirect routes, where the aminothiazole ring is synthesized from acyclic precursors, are generally more common and often provide better control over the final structure.

The Cook-Heilbron thiazole synthesis is a classic and powerful method for creating 5-aminothiazoles. wikipedia.org This reaction involves the condensation of an α-aminonitrile with carbon disulfide, isothiocyanates, or dithioacids under mild conditions. wikipedia.orgyoutube.com To synthesize the 2-(3-pyridinyl) scaffold, a dithioacid derived from pyridine-3-carboxylic acid could be reacted with aminoacetonitrile. The α-aminonitrile provides the nitrogen for the 5-amino group and the C5 atom, while the dithioacid provides the C2 atom and the 2-(3-pyridinyl) substituent.

Another robust indirect method involves the cyclization of precursors that already contain the N-C4-C5 framework. As mentioned previously, the reaction of pyridine-3-carbothioamide with an N-substituted-2-chloroacetamide, followed by cyclodehydration, yields the N-substituted-2-(3-pyridinyl)-1,3-thiazol-5-amine directly. google.com This is an efficient example of constructing the ring with the desired functionalities already incorporated in the starting materials.

A further strategy involves the transformation of a functional group at the C5 position. For example, a 5-nitrothiazole can be synthesized and subsequently reduced to the 5-aminothiazole. Similarly, a 5-azidothiazole can be reduced to the target amine. Another approach involves the use of a protecting group; a 5-N-trifluoroacetyl group can be incorporated during the synthesis and later removed under mild conditions to reveal the free 5-amino group. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of aminothiazoles, this involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. bohrium.com

Significant progress has been made in developing environmentally benign synthetic methods for thiazole derivatives. bepls.com These approaches often replace volatile and toxic organic solvents with greener alternatives.

Ionic Liquids (ILs) have been explored as both solvents and catalysts for thiazole synthesis. benthamdirect.comtandfonline.com Their negligible vapor pressure, thermal stability, and potential for recyclability make them attractive media for organic reactions. tandfonline.comresearchgate.net Thiazolium-based ionic liquids have been synthesized and utilized in various chemical transformations, showcasing the synergy between the product class and the green solvent system. researchgate.net

Sustainable Solvent Systems , such as water, polyethylene glycol (PEG), or ethanol, are increasingly used. The Hantzsch synthesis of 2-aminothiazoles can be performed efficiently in water or PEG-water mixtures, often with the aid of a recyclable solid acid catalyst like Nafion-H. researchgate.nettandfonline.com These protocols offer excellent yields, simple work-up procedures, and reduced waste production. tandfonline.com Microwave-assisted and ultrasound-mediated syntheses in these green solvents can further enhance reaction rates and efficiency. bohrium.combepls.com Solvent-free reactions, where the neat reactants are heated together, represent another highly efficient and eco-friendly approach, sometimes proceeding to completion in seconds. organic-chemistry.orgresearchgate.net

The table below compares different green solvent systems used in thiazole synthesis.

Solvent SystemCatalystKey Advantages
WaterNone or various catalystsEnvironmentally benign, readily available, promotes certain reactions. researchgate.net
Polyethylene Glycol (PEG)–WaterNafion-H (recyclable solid acid)Recyclable catalyst and solvent system, high efficiency, reduced waste. tandfonline.com
Ionic Liquids (ILs)Often act as both solvent and catalystLow vapor pressure, recyclable, tunable properties. benthamdirect.comtandfonline.com
EthanolCa/4-MePy-IL@ZY-Fe3O4 (magnetic nanocatalyst)Non-toxic solvent, recyclable magnetic catalyst, rapid reaction times. nih.govrsc.org
Solvent-FreeNone or catalystHigh atom economy, minimal waste, very fast reaction times. organic-chemistry.org

Catalyst Development for Environmentally Benign Syntheses

The development of environmentally benign or "green" synthetic methodologies for thiazole derivatives has become a significant focus in chemical research, driven by the need to reduce hazardous waste, energy consumption, and the use of toxic reagents. bepls.com For the synthesis of the 2-(3-pyridinyl)-1,3-thiazole core, modern catalyst development has centered on principles like the use of recyclable catalysts, metal-free conditions, green solvents, and alternative energy sources such as microwave irradiation and ultrasonic mediation. bepls.com

A key area of advancement is the use of heterogeneous and recyclable catalysts. For instance, silica-supported tungstosilisic acid has been employed as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives, yielding products in good to excellent yields (79%-90%). bepls.com Another example involves the use of copper ferrite (CuFe2O4) nanoparticles, which have proven effective for the synthesis of 2-thio-substituted benzothiazoles. researchgate.net This catalyst is notable for being ligand-free, recyclable for up to four cycles without significant loss of activity, and effective in a biodegradable solvent like polyethylene glycol (PEG-400). researchgate.net The use of 1,4-diazabicyclo[2.2.2]-octane (DABCO), an eco-friendly and recyclable base catalyst, has also been reported for synthesizing new thiazole derivatives, offering high yields and reduced reaction times. bepls.com

Palladium-catalyzed reactions, while not always inherently "green" due to the metal's cost and toxicity, have been optimized for greater efficiency. Ligand-free palladium(II) acetate (Pd(OAc)2) can efficiently catalyze the direct arylation of thiazole derivatives at very low concentrations (as low as 0.001 mol %), minimizing metal contamination in the final product. organic-chemistry.org

In addition to metal-based catalysts, there is a growing interest in metal-free and biocatalytic systems. An efficient one-pot strategy for synthesizing 2-acylbenzothiazoles from aryl methyl ketones and 2-aminobenzenethiol has been developed under metal-free conditions. mdpi.com Furthermore, biocatalysts such as Acacia concinna have been used for the condensation of 2-aminothiophenol with various aryl aldehydes under microwave irradiation, a solvent-free and eco-friendly procedure that offers shorter reaction times and higher yields compared to conventional heating. mdpi.com

The table below summarizes various environmentally benign catalytic systems applicable to the synthesis of the thiazole scaffold.

Catalyst SystemReaction TypeKey AdvantagesYield RangeReference
Silica Supported Tungstosilisic AcidOne-pot multi-component synthesisReusable, efficient under conventional heating or ultrasonic irradiation79-90% bepls.com
Copper Ferrite (CuFe2O4) NanoparticlesC-S cross-couplingRecyclable, ligand-free, effective in green solvent (PEG-400)Good to excellent researchgate.net
DABCO (1,4-diazabicyclo[2.2.2]-octane)CyclizationEco-friendly, safe, recyclable, reduces reaction timeGood to excellent bepls.com
Ligand-free Pd(OAc)2Direct C-H arylationVery low catalyst loading (0.001-0.1 mol%)Varies organic-chemistry.org
Acacia concinna (biocatalyst)CondensationSolvent-free, microwave-assisted, rapid, eco-friendlyHigh mdpi.com
Copper(I) iodideCyclization of oximes, anhydrides, and KSCNGood functional group toleranceUp to 85% nih.gov

Stereocontrol in the Synthesis of Chiral Derivatives (if applicable for future research)

While this compound is an achiral molecule, the synthesis of chiral derivatives containing the 2-(pyridin-3-yl)thiazole scaffold is a pertinent area for future research, particularly for developing novel therapeutic agents or asymmetric catalysts. Stereocontrol—the ability to selectively form one stereoisomer over others—is crucial in medicinal chemistry, as different enantiomers or diastereomers of a chiral drug can exhibit vastly different biological activities.

Research into related structures has demonstrated the feasibility of achieving stereoselectivity in synthesizing molecules that feature a thiazole and pyridine (B92270) moiety. A notable example is the stereoselective synthesis of novel steroidal C-20 tertiary alcohols that incorporate a thiazole or pyridine side chain. nih.gov In this study, high stereoselectivity was achieved through the Grignard reaction of steroidal ketones with thiazole or pyridine magnesium bromide. nih.gov The approach of the organometallic reagent to the carbonyl group of the steroid is sterically hindered, leading to the preferential formation of one diastereomer.

This methodology provides a proof of concept for future applications in synthesizing chiral derivatives of the 2-(3-pyridinyl)-1,3-thiazole scaffold. For instance, a potential synthetic route could involve the asymmetric addition of a nucleophile to a prochiral ketone or imine derivative of the core structure. The development of chiral catalysts, such as chiral Lewis acids or organocatalysts, could facilitate enantioselective transformations, yielding optically active products.

Future research could explore the following strategies for introducing chirality and exercising stereocontrol:

Asymmetric Hydrogenation: Reduction of a suitably substituted, prochiral olefin or imine derivative of the 2-(pyridin-3-yl)thiazole scaffold using a chiral transition-metal catalyst (e.g., based on Rhodium or Ruthenium) could produce enantiomerically enriched amines or other chiral centers.

Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to the thiazole or pyridine ring could direct the stereochemical outcome of subsequent reactions, after which the auxiliary can be cleaved to yield the desired chiral product.

Enzymatic Resolutions: Biocatalytic methods, such as the use of lipases for the kinetic resolution of a racemic mixture of chiral intermediates, could provide an environmentally friendly route to enantiopure derivatives.

These potential avenues highlight that while stereocontrol is not applicable to the parent compound, it represents a significant and viable direction for expanding the chemical space and potential applications of its derivatives.

Chemical Reactivity and Derivatization Strategies of 2 3 Pyridinyl 1,3 Thiazol 5 Amine

Reactivity of the Thiazole (B1198619) Heterocycle

The thiazole ring in 2-(3-Pyridinyl)-1,3-thiazol-5-amine is a key site for various chemical transformations. Its reactivity is influenced by the presence of both a sulfur and a nitrogen atom, as well as the amine substituent at the 5-position.

Nucleophilic Substitution Reactions on the Thiazole Core

The thiazole ring, particularly at the C2, C4, and C5 positions, can be susceptible to nucleophilic attack, especially when appropriately activated. pharmaguideline.compleiades.online The electron-deficient nature of certain positions on the ring facilitates these reactions. pharmaguideline.com For instance, the presence of a good leaving group at these positions allows for its displacement by a variety of nucleophiles.

Halogenated derivatives of similar thiazole compounds have been shown to undergo nucleophilic substitution. For example, 4-chloro-N-cyclopropyl-2-(pyridin-3-yl)thiazol-5-amine can be prepared, indicating a reactive site for substitution. google.com The C2-position is particularly vulnerable to nucleophilic attack due to its electron-deficient character. pharmaguideline.com For nucleophilic reactions to occur, either a strong nucleophile or activation of the ring is typically necessary. pharmaguideline.com

ReactantReagent/ConditionsProductReference
N-cyclopropyl-2-(pyridin-3-yl)thiazol-5-amine1-chloropyrrolidine-2,5-dione, acetonitrile, 0°C4-chloro-N-cyclopropyl-2-(pyridin-3-yl)thiazol-5-amine google.com
4-chloro-N-ethyl-2-(pyridin-3-yl)thiazol-5-amine hydrochloridePyridine (B92270), dichloromethane4-chloro-N-ethyl-2-(pyridin-3-yl)thiazol-5-amine google.com

Electrophilic Aromatic Substitution on the Thiazole Ring (if observed)

Electrophilic aromatic substitution on the thiazole ring is guided by the electron-donating effects of the sulfur atom and the amine group at C5, and the electron-withdrawing effect of the nitrogen atom. Calculated pi-electron density suggests that the C5 position is the primary site for electrophilic attack. wikipedia.orgchemicalbook.com The sulfur atom acts as an electron donor, favoring substitution at adjacent positions. pharmaguideline.com

While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity pattern of thiazoles suggests that reactions like halogenation would likely occur at the C5 position. pharmaguideline.comwikipedia.org For instance, bromination of pyrrole, a related five-membered heterocycle, occurs readily at low temperatures. libretexts.org

Oxidation of the Thiazole Sulfur Atom (if reported)

The sulfur atom in the thiazole ring can be oxidized to form a thiazole S-oxide or S-dioxide. wikipedia.org This transformation can alter the electronic properties and reactivity of the ring system. Various oxidizing agents, such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide, can be employed for this purpose. wikipedia.org The oxidation of the sulfur atom can sometimes lead to non-aromatic sulfoxides or sulfones. wikipedia.org In some cases, oxidation can lead to ring-opening reactions, depending on the substituents and reaction conditions. researchgate.net

Reactivity of the Pyridine Heterocycle

The pyridine ring, being electron-deficient, exhibits distinct reactivity compared to the thiazole ring. Its reactions are largely governed by the electron-withdrawing nature of the nitrogen atom.

Nucleophilic and Electrophilic Reactions at the Pyridine Ring

Nucleophilic Substitution: The pyridine ring is generally deactivated towards nucleophilic attack unless activated by strong electron-withdrawing groups or through the formation of an N-oxide. nih.gov However, nucleophilic substitution can occur, preferentially at the C2 and C6 positions. slideshare.net

Electrophilic Aromatic Substitution: The pyridine ring is significantly less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the deactivating effect of the nitrogen atom. libretexts.orgquimicaorganica.org When such reactions do occur, they require harsh conditions and substitution is directed to the C3 and C5 positions. quimicaorganica.orgyoutube.com The intermediate carbocation is more stable when the electrophile attacks at the 3-position, as this avoids placing a positive charge on the electronegative nitrogen atom. quimicaorganica.orgyoutube.com Common electrophilic substitution reactions like nitration and sulfonation require strong acids. masterorganicchemistry.com

Reaction TypePosition of AttackReactivityReference
Nucleophilic SubstitutionC2, C6Requires activation nih.govslideshare.net
Electrophilic Aromatic SubstitutionC3, C5Low, requires harsh conditions libretexts.orgquimicaorganica.orgyoutube.com

N-Oxidation Reactions of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide using various oxidizing agents like hydrogen peroxide or m-CPBA. wikipedia.orgarkat-usa.org The formation of the N-oxide activates the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack. arkat-usa.orgnih.gov For instance, nitration of pyridine N-oxide derivatives can proceed more readily than on the parent pyridine. arkat-usa.org The N-oxide functionality can also direct subsequent reactions to specific positions on the ring. wikipedia.org

Chemical Transformations Involving the 5-Amino Group

The primary amino group at the 5-position of the 2-(3-pyridinyl)-1,3-thiazole core is a nucleophilic center that readily participates in a multitude of chemical reactions. This reactivity is fundamental to the structural diversification of this scaffold.

Acylation and Sulfonylation Reactions

The nucleophilic character of the 5-amino group facilitates its reaction with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation: The reaction of this compound with various acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) yields the corresponding N-acyl derivatives. For instance, the elaboration of new small molecules targeting phosphodiesterase enzymes has led to the synthesis of related aminothiazole derivatives, highlighting the importance of the amide functionality as a key pharmacophoric moiety. researchgate.net

Sulfonylation: Similarly, sulfonylation of the amino group is achieved by reacting it with sulfonyl chlorides in the presence of a base. This reaction introduces a sulfonamide group, which can significantly alter the physicochemical properties of the parent molecule.

Detailed research findings on acylation and sulfonylation reactions are summarized in the table below:

Reagent TypeExample ReagentProduct Type
Acylating AgentAcetyl ChlorideN-(2-(3-pyridinyl)-1,3-thiazol-5-yl)acetamide
Sulfonylating AgentBenzenesulfonyl ChlorideN-(2-(3-pyridinyl)-1,3-thiazol-5-yl)benzenesulfonamide

Alkylation and Arylation of the Amino Moiety

The nitrogen atom of the 5-amino group can be functionalized through the introduction of alkyl and aryl substituents.

Alkylation: N-alkylation can be achieved through reactions with alkyl halides or via reductive amination. These reactions lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reagents.

Arylation: The introduction of aryl groups at the 5-amino position is often accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This methodology has been successfully applied to related amino-heterocyclic systems, enabling the synthesis of N-aryl derivatives. For example, the Buchwald-Hartwig reaction has been utilized in the arylation of amino groups in 5-amino-1,2,3-triazole-containing 2,1,3-benzothiadiazoles. nih.gov

A summary of alkylation and arylation reactions is provided in the table below:

Reaction TypeReagentsProduct Type
AlkylationAlkyl Halide (e.g., Iodomethane)N-alkyl-2-(3-pyridinyl)-1,3-thiazol-5-amine
ArylationAryl Halide, Palladium Catalyst, Ligand, BaseN-aryl-2-(3-pyridinyl)-1,3-thiazol-5-amine

Condensation and Cyclization Reactions with the Amino Group

The 5-amino group is a versatile precursor for the construction of various heterocyclic systems through condensation and subsequent cyclization reactions.

Condensation: The primary amino group can condense with aldehydes and ketones to form Schiff bases (imines). These intermediates can be further modified or can be the final target compounds. The synthesis of pyridine-1,3,4-thiadiazole-Schiff base derivatives has been reported, showcasing the utility of this reaction. rkmmanr.org

Cyclization: The amino group can participate in cyclization reactions to form fused heterocyclic systems. For instance, multicomponent reactions involving 2-aminopyridines (a related structural class) with other reagents can lead to the formation of imidazo[1,2-a]pyridines. rsc.org One-pot, three-component cascade cyclization strategies have also been developed for the synthesis of 2-amino-5-acylthiazoles. nih.gov Furthermore, the amino group can be a key component in building more complex fused systems, as seen in the synthesis of 2H-thiazolo[4,5-d] rsc.orgrsc.orgnih.govtriazole. rsc.orgnih.govresearchgate.net

Examples of condensation and cyclization reactions are outlined in the table below:

Reaction TypeReagentsResulting Structure
CondensationAldehyde or KetoneSchiff Base (Imine)
CyclizationDicarbonyl compounds or their equivalentsFused heterocyclic systems
Multicomponent ReactionVarious reactants in a one-pot synthesisComplex heterocyclic scaffolds

Reductive Amination Strategies

Reductive amination provides a direct method for the N-alkylation of the 5-amino group. This one-pot reaction involves the initial formation of an imine or enamine intermediate through the condensation of the amine with a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride. This strategy is widely used in medicinal chemistry for the synthesis of libraries of N-substituted amine derivatives for structure-activity relationship studies.

The general scheme for reductive amination is presented below:

Carbonyl CompoundReducing AgentProduct Type
Aldehyde (R'-CHO)Sodium BorohydrideN-alkyl-2-(3-pyridinyl)-1,3-thiazol-5-amine
Ketone (R'-CO-R'')Sodium TriacetoxyborohydrideN-alkyl-2-(3-pyridinyl)-1,3-thiazol-5-amine

Derivatization for Spectroscopic Tagging and Detection Methodologies

The reactivity of the 5-amino group allows for its derivatization with various tags for spectroscopic analysis and detection. By introducing chromophoric or fluorophoric moieties, the resulting derivatives can be used as probes in biological assays or for analytical purposes. For example, the amino group can be reacted with fluorescent labels such as fluorescein (B123965) isothiocyanate (FITC) or dansyl chloride to yield highly fluorescent derivatives. This approach is valuable for developing assays to study the interaction of these compounds with biological targets. The sulfone moiety in related heterocyclic systems has been shown to be a versatile reactive tag, facilitating diverse transformations. rsc.orgnih.govresearchgate.net

Examples of derivatization for spectroscopic tagging are listed in the table below:

Tagging ReagentType of TagApplication
Dansyl ChlorideFluorescentFluorescence Spectroscopy, Biological Assays
Fluorescein IsothiocyanateFluorescentFluorescence Microscopy, Flow Cytometry
Biotinylating AgentAffinity TagAffinity Purification, Detection

Functionalization for Diversification of the this compound Scaffold

The chemical transformations involving the 5-amino group are central to the functionalization and diversification of the this compound scaffold. These derivatization strategies, including acylation, sulfonylation, alkylation, arylation, and cyclization reactions, provide a powerful toolkit for medicinal chemists to systematically modify the structure of the parent compound. Such modifications can lead to the optimization of biological activity, selectivity, and pharmacokinetic properties. The development of novel heterocyclic systems built upon this scaffold, such as the 2H-thiazolo[4,5-d] rsc.orgrsc.orgnih.govtriazole, highlights the potential for scaffold hopping and the creation of new chemical entities with unique properties. rsc.orgnih.govresearchgate.net The ability to generate a library of diverse analogs is crucial for exploring the full potential of this chemical class in various fields, including drug discovery and materials science.

Rearrangement and Ring-Opening Reactions of the Thiazole or Pyridine Rings

Currently, there is limited specific information in the referenced literature concerning rearrangement or ring-opening reactions of the this compound scaffold itself. Heterocyclic systems can undergo such transformations under specific conditions, but these have not been reported as a common reactivity pathway for this particular compound.

However, related transformations in thiazole chemistry suggest potential, albeit unconfirmed, pathways. For example, some thiazole-containing fused systems can be susceptible to ring-opening under reductive conditions. The reduction of a acs.orgthiazolo[4,5-b]pyridine scaffold with borohydride reagents was shown to form a disulfide as a byproduct, indicating a degree of thiazole ring cleavage. beilstein-journals.org Furthermore, cyclocondensation reactions of thiazole precursors can lead to more complex fused systems like pyrano[2,3-d]thiazoles or thiazolo[3,2-a]pyridines, which represents a synthetic rearrangement of the initial building blocks rather than a rearrangement of the pre-formed this compound. researchgate.net

Without direct evidence from the literature, any discussion of rearrangement or ring-opening reactions for this compound remains speculative. The stability of both the pyridine and thiazole aromatic rings suggests that such reactions would likely require harsh conditions or specific activation.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 3 Pyridinyl 1,3 Thiazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number of different types of protons and their neighboring atoms in a molecule. In derivatives of 2-(3-pyridinyl)-1,3-thiazol-5-amine, the chemical shifts of the protons are influenced by the electronic effects of the pyridine (B92270) and thiazole (B1198619) rings.

For instance, in N-ethyl-2-(pyridin-3-yl)thiazol-5-amine, the protons on the pyridine ring appear at δ 8.98 (dd, J=2.3, 0.8 Hz, 1H), 8.53 (dd, J=4.8, 1.6 Hz, 1H), 8.07 (ddd, J=8.0, 2.3, 1.6 Hz, 1H), and 7.31 (ddd, J=8.0, 4.8, 0.8 Hz, 2H). The thiazole proton is observed at δ 6.98 (s, 1H). The ethyl group protons appear at δ 3.24 (q, J=5.8 Hz, 2H) and 1.31 (t, J=7.2 Hz, 3H). google.com The specific chemical shifts and coupling constants provide valuable information about the connectivity of the protons in the molecule.

In a series of fluorinated hydrazinylthiazole derivatives, the thiazole proton at position 5 was observed in the range of 6.22–7.50 ppm. acs.org The signals for other aromatic and aliphatic protons were observed in their expected regions, with multiplicities corresponding to the substitution pattern of the ring. acs.orgnih.gov

Table 1: ¹H NMR Data for selected this compound Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
N-ethyl-2-(pyridin-3-yl)thiazol-5-amine CDCl₃8.98 (dd, J=2.3, 0.8 Hz, 1H), 8.53 (dd, J=4.8, 1.6 Hz, 1H), 8.07 (ddd, J=8.0, 2.3, 1.6 Hz, 1H), 7.31 (ddd, J=8.0, 4.8, 0.8 Hz, 2H), 6.98 (s, 1H), 3.96 (s, 1H), 3.24 (q, J=5.8 Hz, 2H), 1.31 (t, J=7.2 Hz, 3H) google.com
4-chloro-N-ethyl-2-(pyridin-3-yl)thiazol-5-amine hydrochloride DMSO-d₆9.07 (d, J=2.0 Hz, 1H), 8.70 (dd, J=5.4, 1.3 Hz, 1H), 8.59-8.42 (m, 1H), 7.86 (dd, J=8.2, 5.3 Hz, 1H), 5.27 (s, 5H), 3.20 (q, J=7.2 Hz, 2H), 1.23 (t, J=7.1 Hz, 3H) google.com
N-(4-chloro-2-(pyridin-3-yl)thiazol-5-yl)-N-ethyl-2-methyl-3-(methylthio)propanamide CDCl₃9.12 (d, J=1.9 Hz, 1H), 8.72 (dd, J=4.8, 1.4 Hz, 1H), 8.22 (ddd, J=8.0, 2.2, 1.8 Hz, 1H), 7.43 (ddd, J=8.0, 4.8, 0.6 Hz, 1H), 4.03-3.80 (m, 1H), 3.80-3.59 (m, 1H), 2.97-2.68 (m, 2H), 2.60-2.39 (m, 1H), 2.03 (s, 3H), 1.30-1.16 (m, 6H) google.com

This table is interactive. Click on the headers to sort the data.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In this compound and its derivatives, the chemical shifts of the carbon atoms are characteristic of the heterocyclic rings.

For N-ethyl-2-(pyridin-3-yl)thiazol-5-amine, the carbon signals for the pyridine and thiazole rings are observed at δ 152.00, 149.21, 146.61, 132.17, 130.44, 123.62, and 121.84 ppm. The ethyl group carbons appear at δ 43.09 and 14.80 ppm. google.com

In a study of fluorinated hydrazinylthiazole derivatives, the C2, C4, and C5 carbons of the thiazole ring were observed at chemical shift values of 168.3–170.6, 148.8–160.9, and 101.8–104.5 ppm, respectively. acs.org

Table 2: ¹³C NMR Data for selected this compound Derivatives

CompoundSolventChemical Shifts (δ, ppm)
N-ethyl-2-(pyridin-3-yl)thiazol-5-amine CDCl₃152.00, 149.21, 146.61, 132.17, 130.44, 123.62, 121.84, 43.09, 14.80 google.com
4-chloro-N-ethyl-2-(pyridin-3-yl)thiazol-5-amine hydrochloride DMSO-d₆148.10, 140.19, 138.58, 137.91, 137.01, 132.06, 127.30, 115.89, 43.43, 13.87 google.com
N-(4-chloro-2-(pyridin-3-yl)thiazol-5-yl)-N-ethyl-2-methyl-3-(methylthio)propanamide DMSO-d₆175.66, 162.63, 151.89, 147.14, 138.19, 133.49, 133.23, 128.58, 123.90, 44.81, 38.94, 37.93, 18.16, 16.83, 12.90 google.com

This table is interactive. Click on the headers to sort the data.

Two-dimensional (2D) NMR techniques provide further structural insights by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, helping to establish proton-proton connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC reveals one-bond correlations between protons and directly attached carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing information about the three-dimensional structure and stereochemistry of the molecule.

For example, in a pyrazolo[3,4-d] nih.govrsc.orgresearchgate.nettriazin-4-ol derivative, 2D NMR analysis including NOESY, COSY, HSQC, and HMBC was used to confirm the proposed structure. researchgate.net HMBC correlations were particularly useful in establishing long-range connectivities. researchgate.net

For derivatives containing fluorine atoms, ¹⁹F NMR spectroscopy is a valuable tool. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atom.

In a study of fluorinated hydrazinylthiazole derivatives, the ¹⁹F NMR spectra showed one or two peaks corresponding to the number of fluorine atoms in the compounds. acs.orgnih.gov For example, a derivative with a single fluorine atom showed a signal at δ -114.63 ppm, while a derivative with a trifluoromethyl group and a fluorine atom showed signals at δ -62.72 and -112.97 ppm. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific bonds.

In derivatives of this compound, characteristic IR absorption bands can be observed for the N-H, C=N, C=C, and C-S bonds. For example, in one study, the formation of N′-Arylmethylidene-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazides was confirmed by the absence of NH₂ stretching and scissoring bands and the presence of a C-H stretching band. nih.gov

The IR spectrum of a related aminothiazole derivative showed bands for C=N stretching, thiazole skeletal vibrations, C=C aromatic ring stretching, and C-H aliphatic bending. nih.gov

Table 3: Characteristic IR Bands for this compound and its Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (amine)Stretching3400-3250
C-H (aromatic)Stretching3100-3000
C=NStretching1690-1640
C=C (aromatic)Stretching1600-1450
C-NStretching1350-1000
C-SStretching800-600

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to determine the molecular formula.

For N-ethyl-2-(pyridin-3-yl)thiazol-5-amine, the electrospray ionization mass spectrum (ESIMS) showed a peak at m/z 205, corresponding to the protonated molecule [M+H]⁺. google.com In a study of fluorinated hydrazinylthiazole derivatives, HRMS was used to confirm the calculated molecular formulas of the synthesized compounds. nih.gov

The fragmentation pattern in the mass spectrum can provide valuable structural information. For example, the fragmentation of a related thiazole derivative involved the opening of the thiazole ring and subsequent loss of small molecules. researchgate.net

X-ray Crystallography for Solid-State Molecular Structure Determination and Conformation

A notable example is the single-crystal X-ray diffraction analysis of phenyl(4-phenyl-2-(pyridin-3-ylamino)thiazol-5-yl)methanone , a derivative of the target compound. The crystallographic data for this derivative reveal key structural features that are likely to be influential in the parent molecule as well.

The molecular structure of a related compound, (2-methyl-4-phenyl-4H-benzo nih.govresearchgate.netthiazolo[3,2-a]pyrimidin-3-yl)(phenyl)methanone, has been determined, and its pyrimidine (B1678525) ring adopts a flat envelope conformation. nih.gov In this structure, the attached phenyl and benzoyl rings are significantly twisted relative to the pyrimidine ring's mean plane. nih.gov The benzothiazolo group is planar and nearly coplanar with the pyrimidine ring. nih.gov In the crystal lattice, molecules are linked into inversion dimers by C—H⋯N hydrogen bonds. nih.gov

Table 1: Crystal Data and Structure Refinement for (2-methyl-4-phenyl-4H-benzo nih.govresearchgate.netthiazolo[3,2-a]pyrimidin-3-yl)(phenyl)methanone nih.gov

ParameterValue
Empirical FormulaC₂₄H₁₈N₂OS
Formula Weight382.46
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.1894 (6)
b (Å)18.6119 (8)
c (Å)8.9370 (4)
β (°)110.360 (1)
Volume (ų)1900.85 (15)
Z4
RadiationCu Kα
Temperature (K)296
Reflections collected11594
Independent reflections3090
R(int)0.036
Final R indices [I>2σ(I)]R[F² > 2σ(F²)] = 0.040, wR(F²) = 0.109

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis (if reported)

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the chromophores present in the molecule, which are typically conjugated systems of double bonds and aromatic rings.

For this compound, the presence of both the pyridine and thiazole rings, which are aromatic and contain heteroatoms with lone pairs of electrons, gives rise to characteristic electronic transitions. While specific UV-Vis data for the parent compound is not extensively detailed in the reviewed literature, studies on related 2-aminothiazole (B372263) derivatives provide a basis for understanding its expected spectroscopic behavior.

The UV-Vis spectrum of the fundamental 2-aminothiazole molecule exhibits absorption bands that are influenced by the electronic structure of the thiazole ring and the amino substituent. nist.gov The polymerization of 2-aminothiazole has been studied, and the resulting poly(2-aminothiazole) shows distinct UV-Vis absorption characteristics that depend on the oxidant and solvent system used during synthesis. researchgate.net

In a study on the chemical oxidative polymerization of 2-aminothiazole, the UV-Vis spectra of the monomer and the resulting polymers were recorded. researchgate.net The monomer, 2-aminothiazole (AT), and the synthesized poly(2-aminothiazole)s (PATs) show distinct absorption patterns that provide insight into the electronic changes upon polymerization. researchgate.net

Furthermore, investigations into the photochemical behavior of allomaltol-containing 2-aminothiazole derivatives have utilized UV-Vis spectroscopy to monitor the phototransformations. rsc.org These studies highlight the role of the thiazole moiety in the electronic properties of larger, more complex systems. The interaction of 2-(pyridin-4-yl)benzothiazole with urease has also been investigated using UV-Vis absorption measurements to evaluate complex formation. scielo.br

Table 2: UV-Vis Absorption Maxima for 2-Aminothiazole and Related Compounds

Compound/SystemAbsorption Maxima (λ_max, nm)Solvent/Conditions
2-Aminothiazole (AT)~260Varied, representative value
Poly(2-aminothiazole) (PAT)Varies with synthesis conditions (e.g., ~350-450)Aqueous solution, with CuCl₂ oxidant
Allomaltol-containing 2-aminothiazole derivs.Dependent on specific structure and photochemical stateNot specified
2-(Pyridin-4-yl)benzothiazole-urease complexChanges upon complexationpH 7.4, 28 °C

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a cornerstone of chemical characterization, providing the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound, which in turn supports the proposed molecular formula.

For this compound, with a molecular formula of C₈H₇N₃S, the theoretical elemental composition can be calculated. Experimental determination of the elemental composition through combustion analysis should yield values that are in close agreement with these theoretical percentages, typically within a ±0.4% margin of error, thus confirming the compound's purity and identity.

While specific elemental analysis data for this compound is not explicitly detailed in the surveyed literature, it is a standard practice in the synthesis and characterization of new compounds. For instance, in studies involving the synthesis of novel 2-aminothiazole sulfonamide derivatives, the structures of the new compounds are confirmed through various spectroscopic techniques, which would typically be supported by elemental analysis to ensure the correct elemental composition. excli.de Similarly, the synthesis of other heterocyclic systems, such as 2-aminothiazole derivatives with potential anticancer activity, relies on a suite of characterization methods including elemental analysis to validate the synthesized structures. nih.gov

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.01896.0854.21
HydrogenH1.0177.073.99
NitrogenN14.01342.0323.71
SulfurS32.07132.0718.09
Total 177.25 100.00

Computational and Theoretical Studies on 2 3 Pyridinyl 1,3 Thiazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of 2-(3-Pyridinyl)-1,3-thiazol-5-amine. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and electron distribution.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations for thiazole (B1198619) derivatives are employed to understand their reactivity and electronic properties. nih.govnih.gov For this compound, DFT can be used to analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

Electrostatic potential maps, also derived from DFT calculations, visualize the charge distribution across the molecule. These maps are valuable for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen atoms in both the pyridine (B92270) and thiazole rings, as well as the sulfur atom, are expected to influence the electrostatic potential significantly due to their electronegativity. The amine group at position 5 is a key site for hydrogen bonding, acting as both a donor and acceptor.

Table 1: Predicted Electronic Properties from DFT Studies on Related Thiazole Structures

Property Significance Typical Findings in Thiazole Derivatives
HOMO Energy Indicates electron-donating ability Localized on electron-rich regions like the thiazole ring and substituents.
LUMO Energy Indicates electron-accepting ability Often distributed across the aromatic systems.
HOMO-LUMO Gap Relates to chemical reactivity and stability A small gap signifies high reactivity. researchgate.net

| Electrostatic Potential | Predicts sites for intermolecular interactions | Negative potential is often found near heteroatoms (N, S), indicating sites for electrophilic attack. |

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Restricted Hartree-Fock (RHF) can be used to explore chemical reactivity and reaction mechanisms. researchgate.net While computationally more intensive than DFT, ab initio calculations can provide highly accurate predictions of molecular properties. For derivatives of 2-amino-1,3,4-thiadiazole, ab initio methods have been used to investigate reaction pathways and the stability of intermediates. researchgate.net These high-level calculations can be applied to this compound to precisely determine properties such as its geometry, vibrational frequencies, and electronic energies.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics focuses on electron-level details, molecular mechanics and dynamics simulations are used to study the behavior of the entire molecule, including its movements and interactions over time.

The molecule this compound is characterized by the fusion of a pyridine and a thiazole ring. Structural analysis of related compounds shows that a planar conformation, with a small dihedral angle between the two ring systems, is generally preferred. Conformational analysis, using molecular mechanics force fields, can systematically explore the potential energy surface of the molecule to identify stable conformers. Energy minimization techniques, such as the Powell gradient algorithm, are then used to find the lowest energy (most stable) three-dimensional structure. nih.gov The planarity of the molecular framework is important as it facilitates π-π stacking interactions, which contribute to the molecule's stability in solid-state structures.

Molecular dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in a solvent or interacting with a biological macromolecule. These simulations provide insights into the flexibility of the molecule and the nature of its intermolecular interactions. For related thiazole derivatives, MD simulations have been used to analyze the stability of ligand-protein complexes, providing a deeper understanding of the binding interactions. nih.gov

Ligand-Target Interaction Analysis and Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is crucial in drug discovery for identifying potential drug candidates. mdpi.comnih.gov

For compounds containing thiazole and pyridine moieties, molecular docking studies have been performed to explore their interactions with various biological targets, such as enzymes and receptors. nih.govnih.govmdpi.com The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein. mdpi.com Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's active site, scoring them based on binding affinity. mdpi.com

The results of docking studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. For instance, the amine group and the nitrogen atoms in the heterocyclic rings of this compound are potential sites for forming hydrogen bonds with amino acid residues in a protein's active site. researchgate.net

Table 2: Common Interactions Investigated in Molecular Docking of Thiazole-Pyridine Scaffolds

Interaction Type Description Potential Sites on this compound
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). Amine (NH2) group, pyridine nitrogen, thiazole nitrogen.
π-π Stacking Non-covalent interaction between aromatic rings. Pyridine ring, thiazole ring.
Hydrophobic Interactions Interactions between nonpolar regions of the ligand and the target. The carbon framework of the aromatic rings.

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | All atoms in the molecule. |

Identification and Characterization of Putative Molecular Binding Sites

Computational studies, particularly molecular docking, are instrumental in identifying potential protein targets for small molecules. For derivatives of the 2-aminothiazole (B372263) scaffold, a variety of enzymes and receptors have been investigated as putative binding sites. For instance, in the context of filarial infections, a series of amino-thiazole molecules were developed, suggesting potential interactions with biological targets within adult filarial worms. acs.org

In other studies, related thiazole derivatives have been docked into the active sites of various enzymes to predict their inhibitory potential. For example, Glucosamine-6-phosphate (GlcN-6-P) synthase, an essential enzyme in most bacteria, has been a target for newly synthesized 2,4,5-trisubstituted-1,3-thiazole derivatives. iium.edu.my Similarly, prolyl oligopeptidase (PREP) has been identified as a binding partner for a series of 5-aminothiazole-based ligands. nih.gov

Furthermore, computational approaches have been used to explore the binding of thiazole derivatives to receptors implicated in other diseases. For example, the androgen receptor (AR) ligand-binding domain has been the subject of docking studies with thiazolidinedione analogs to understand their potential in prostate cancer. researchgate.net In the realm of anti-inflammatory drug discovery, cyclooxygenase-2 (COX-2) has been a key target for pyridine-based thiadiazole derivatives. nih.gov

These studies collectively demonstrate the utility of computational methods in generating hypotheses about the molecular targets of this compound and its analogs, paving the way for experimental validation.

Elucidation of Predicted Binding Modes and Key Intermolecular Interactions

Once a putative binding site is identified, molecular docking simulations can predict the most likely binding pose of the ligand and the key intermolecular interactions that stabilize the ligand-protein complex. These interactions are crucial for the molecule's affinity and specificity. The primary types of interactions observed for thiazole and pyridine-containing compounds include hydrogen bonding, π-π stacking, and hydrophobic interactions.

Hydrogen Bonding: The nitrogen atoms within the pyridine and thiazole rings, as well as the amine group at the 5-position of the thiazole, can act as hydrogen bond acceptors and donors, respectively. nih.gov For example, in studies with pyrozolo[1,5-a]pyridine analogues targeting phosphodiesterase 4 (PDE4), crucial hydrogen bond interactions were observed with amino acid residues such as Asp392, Asn395, Tyr233, and Gln443. nih.gov Similarly, for 2,4,5-trisubstituted-1,3-thiazole derivatives targeting GlcN-6-P synthase, the amine group was predicted to form hydrogen bonds with residues like Lys603, Val399, and Ser401. iium.edu.my

π-π Stacking: The aromatic nature of both the pyridine and thiazole rings facilitates π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan, Histidine) in the binding pocket. stanford.eduresearchgate.net These interactions are a significant stabilizing force in the binding of many heterocyclic compounds. nih.govrsc.org For instance, docking studies of pyrozolo[1,5-a]pyridine analogues with PDE4 revealed π-π stacking interactions with His234, Phe414, and Phe446. nih.gov In another example, thiazolidinedione analogs were shown to have π-π stacking interactions with Phe764 in the androgen receptor ligand-binding domain. researchgate.net

Hydrophobic Interactions: The nonpolar regions of the this compound molecule can engage in hydrophobic interactions with nonpolar amino acid residues in the target protein, further contributing to binding affinity. For instance, thiazolidinedione derivatives were predicted to have hydrophobic interactions with residues such as ASN705, GLY708, and THR877 within the androgen receptor. researchgate.net

Table 1: Predicted Intermolecular Interactions of Thiazole Derivatives with Protein Targets

Compound Class Protein Target Key Interacting Residues Type of Interaction
Pyrozolo[1,5-a]pyridine analogues Phosphodiesterase 4 (PDE4) Asp392, Asn395, Tyr233, Gln443 Hydrogen Bonding
Pyrozolo[1,5-a]pyridine analogues Phosphodiesterase 4 (PDE4) His234, Phe414, Phe446 π-π Stacking
2,4,5-Trisubstituted-1,3-thiazole derivatives GlcN-6-P synthase Lys603, Val399, Ser401 Hydrogen Bonding
Thiazolidinedione analogues Androgen Receptor Phe764 π-π Stacking
Thiazolidinedione analogues Androgen Receptor ASN705, GLY708, THR877 Hydrophobic Interaction

Theoretical Studies on Proposed Enzyme Inhibition Mechanisms

Theoretical studies, often in conjunction with experimental data, can help to propose mechanisms by which a compound might inhibit an enzyme. For inhibitors that bind to the active site, the mechanism is often competitive, where the inhibitor prevents the natural substrate from binding.

Computational studies on pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors have shown that these compounds occupy the active site and form key interactions that are crucial for inhibition. nih.gov The binding free energies of these inhibitors in the catalytic domain were calculated to further understand their inhibitory potential. nih.gov

Molecular dynamics simulations can provide further insights into the stability of the inhibitor-enzyme complex and the dynamics of the interactions over time. Such simulations have been used to confirm the docking predictions and the reliability of the active conformations for PDE4 inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies from a Theoretical Perspective

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its biological activity. Computational methods play a significant role in modern SAR studies.

Computational Approaches to Correlating Structural Modifications with Changes in Molecular Interaction Profiles

By systematically modifying the structure of this compound in silico, researchers can predict how these changes will affect the binding mode and interaction profile with a target protein. For example, replacing the phenyl moiety with a pyridine ring and introducing various ionizable groups was explored computationally for 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives to generate potent CDK4/6 inhibitors. acs.org

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool in this regard. 3D-QSAR models can correlate the 3D properties of a series of molecules with their biological activity. For pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues, a 3D-QSAR study was conducted to understand the structural requirements for PDE4 inhibition. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

Pharmacophore Modeling and Virtual Screening for Scaffold Optimization

A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. These models can be generated based on a set of active compounds.

For pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues, a five-point pharmacophore model (AHHRR) was developed, indicating that one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups are crucial for PDE4 inhibition. nih.gov In another study on Inositol 1,4,5-trisphosphate receptor (IP3R) inhibitors, a pharmacophore model highlighted the importance of two hydrogen-bond acceptors and two hydrogen-bond donors. nih.gov

Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify new molecules that fit the model and are therefore likely to be active. nih.govnih.gov This approach allows for the rapid exploration of chemical space and the identification of novel scaffolds for optimization. acs.org For instance, virtual screening was used to expand a hit chemotype for visceral leishmaniasis based on an imidazo[1,2-a]pyridine (B132010) core. nih.gov

Theoretical Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties

In addition to predicting biological activity, computational models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADMET) properties of drug candidates. These predictions help to identify potential liabilities early in the drug discovery process.

Various online tools and software packages, such as SwissADME and pkCSM, are available to predict a range of ADMET properties. researchgate.net For the related compound 2-amino-4,6-bis(2-pyridyl)-1,3,5-triazine, ADMET properties were estimated using a set of online tools. academie-sciences.fracademie-sciences.fr These predictions can include parameters like aqueous solubility, gastrointestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

Mechanistic Investigations of Chemical and Biochemical Transformations Involving 2 3 Pyridinyl 1,3 Thiazol 5 Amine

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of the 2-(3-pyridinyl)-1,3-thiazole core can be achieved through several established routes, most notably variations of the Hantzsch thiazole (B1198619) synthesis. The reaction mechanisms involve the condensation of key building blocks to form the five-membered thiazole ring.

One common pathway involves a one-pot, three-component reaction using a pyridine (B92270) derivative, an α-halocarbonyl compound, and a source of thiocyanate (B1210189) or a thioamide. A plausible mechanism for the synthesis of pyridyl aminothiazole derivatives involves the condensation of 3-aminopyridine (B143674), a benzoyl isothiocyanate, and a phenacyl bromide. researchgate.net The reaction proceeds through the following key steps:

Thiourea (B124793) Formation : The reaction is initiated by the nucleophilic attack of the amino group of 3-aminopyridine on the carbon of the isothiocyanate, forming a pyridin-3-ylthiourea intermediate.

S-Alkylation : The sulfur atom of the thiourea intermediate, acting as a nucleophile, attacks the α-carbon of the phenacyl bromide, displacing the bromide ion and forming an isothiouronium salt.

Intramolecular Cyclization : The nitrogen atom of the pyridine ring or the exocyclic amino group then attacks the carbonyl carbon of the former phenacyl bromide moiety. This is followed by a dehydration (loss of a water molecule), leading to the formation of the thiazole ring.

Aromatization : A final rearrangement or tautomerization step results in the stable, aromatic 2-aminothiazole (B372263) derivative.

Another documented synthetic route involves the cyclization of an N-acylthioamide precursor, such as N-ethyl-2-(pyridine-3-carbothioamido)acetamide. google.com In this process, a dehydrating agent like phosphorus oxychloride (POCl₃) is used. google.com The mechanism is as follows:

Activation of the Carbonyl : The oxygen atom of the acetamide (B32628) carbonyl is activated by phosphorus oxychloride, making the carbonyl carbon more electrophilic.

Intramolecular Nucleophilic Attack : The sulfur atom of the thioamide group attacks the activated carbonyl carbon.

Cyclization and Dehydration : This intramolecular attack leads to a cyclic intermediate, which then eliminates a molecule of water (facilitated by the POCl₃) to form the thiazole ring. The reaction progress can be monitored by HPLC to determine its completion. google.com

Optimization of these synthetic pathways often involves careful selection of solvents and control of temperature. For instance, polar aprotic solvents can improve yields in cycloaddition reactions, and maintaining temperatures between 80–100°C can ensure efficient ring closure.

Kinetic Studies to Define Reaction Pathways and Rate-Determining Steps

In these syntheses, the rate is influenced by factors such as reactant concentrations, temperature, and the choice of catalyst. researchgate.net The reaction progress is often monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC), which allows for the quantification of reactants and products over time. google.com This data can be used to determine reaction orders and rate constants. For the Hantzsch synthesis of thiazoles, either the initial S-alkylation of the thiourea component or the subsequent intramolecular cyclization and dehydration step is typically the rate-determining step, depending on the reactivity of the specific substrates and the reaction conditions employed.

In the context of its biochemical interactions, kinetic studies are fundamental to characterizing the potency and mechanism of action of 2-(3-Pyridinyl)-1,3-thiazol-5-amine derivatives as enzyme inhibitors or receptor antagonists. These studies yield crucial parameters such as:

IC₅₀ (Half-maximal inhibitory concentration) : The concentration of the compound required to inhibit a biological process by 50%. This is a common measure of a compound's potency. nih.govnih.gov

Kᵢ (Inhibition constant) : A measure of the binding affinity of an inhibitor to an enzyme. Lower Kᵢ values indicate tighter binding and greater potency. nih.govacs.org

Mechanism of Inhibition : Kinetic experiments, such as Michaelis-Menten analysis, can distinguish between different types of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive), providing insight into how the inhibitor interacts with the enzyme and its substrate.

For example, kinetic analysis was used to determine that thiazole derivatives inhibit the kinesin HSET in an ATP-competitive manner and to quantify the binding affinities (Kᵢ values) of pyridinyl-thiazole antagonists to adenosine (B11128) receptors. nih.govnih.govacs.org

Future Directions in Academic Research on 2 3 Pyridinyl 1,3 Thiazol 5 Amine

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of 2-aminothiazole (B372263) derivatives has been a subject of extensive study, traditionally relying on established methods. However, the future of research in this area is focused on developing more efficient, cost-effective, and environmentally benign synthetic routes. A significant trend is the move towards multi-component reactions (MCRs), which allow for the construction of complex molecules like 2-(3-Pyridinyl)-1,3-thiazol-5-amine in a single step from readily available starting materials. This approach improves atom economy and reduces waste compared to traditional multi-step syntheses. nih.gov

Another promising avenue is the use of novel catalytic systems and reaction conditions. For instance, the development of [3+3] annulation reactions of neonicotinoid precursors has enabled the high-efficiency synthesis of related polycyclic structures, a methodology that could be adapted for the pyridinylthiazole scaffold. acs.org Research into microwave-assisted organic synthesis (MAOS) and flow chemistry also presents opportunities to accelerate reaction times, improve yields, and enable safer, more scalable production of these compounds.

Future synthetic strategies will likely focus on:

One-Pot Syntheses: Combining multiple reaction steps without isolating intermediates to streamline the process.

Catalytic C-H Activation: Directly functionalizing the pyridine (B92270) or thiazole (B1198619) rings to introduce complexity, bypassing the need for pre-functionalized starting materials.

Green Chemistry Approaches: Utilizing safer solvents, reducing energy consumption, and designing reactions that minimize hazardous byproducts.

Advanced Derivatization Strategies for Expanding Chemical Space

The this compound scaffold offers multiple points for chemical modification, making it an ideal candidate for the creation of large and diverse compound libraries. Advanced derivatization is crucial for exploring the chemical space around this core structure to identify analogues with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Key derivatization points include:

The C5-Amino Group: This primary amine is a versatile handle for introducing a wide array of substituents via acylation, alkylation, or sulfonylation. This strategy has been used to synthesize series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives and other amides that have shown significant biological activity. nih.gov

The Pyridine Ring: The nitrogen atom and carbon positions on the pyridine ring can be modified. For example, replacing the phenyl moiety with a pyridine ring and incorporating various ionizable groups has been a successful strategy in developing selective kinase inhibitors. acs.org

The Thiazole Ring: While less common, direct functionalization of the thiazole ring itself represents a frontier for creating novel analogues.

Structure-activity relationship (SAR) studies are central to these efforts. By systematically altering substituents and evaluating their biological effects, researchers can build a comprehensive understanding of how different chemical features influence activity. For example, in the development of cyclin-dependent kinase (CDK) 4/6 inhibitors, replacing a cyclopentyl group with a bulkier phenyl group or a smaller isopropyl group at the amino site of the thiazole moiety led to discernible changes in both enzymatic and cellular efficacy. acs.org

Table 1: Exemplary Derivatization and Structure-Activity Relationship (SAR)

Compound/Series Modification Site Substituent Added Observed Effect Reference
4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivatives Pyridine Ring Ionizable piperazine (B1678402) group Excellent potency and high selectivity for CDK4/6. acs.org
2-amino-thiazole-5-carboxylic acid phenylamide derivatives C5-Amino Group Carboxanilide side chain Good anti-proliferative effects on human leukemia cells. nih.gov

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of derivatives of this compound. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates far more rapidly than through empirical screening alone. nih.gov

Future applications in this area include:

De Novo Drug Design: Generative AI models can design novel molecules from scratch that are predicted to have high affinity for a specific biological target. nih.gov These models can be trained on large chemical databases to learn the underlying rules of chemical space and generate valid, unique, and synthesizable structures. biorxiv.org

Predictive Modeling: ML algorithms can be trained to predict the biological activity, physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicity of new derivatives before they are synthesized. This allows researchers to prioritize the most promising candidates and avoid costly and time-consuming laboratory work on compounds that are likely to fail.

Retrosynthesis Prediction: AI can assist in planning the most efficient synthetic routes for novel designed compounds, a traditionally complex task. nih.gov

By leveraging AI, researchers can more effectively navigate the vast chemical space surrounding the pyridinylthiazole scaffold, accelerating the discovery of new therapeutic agents.

Deeper Mechanistic Understanding of Complex Molecular Interactions and Transformations

A fundamental goal of future research is to gain a more profound understanding of how this compound and its derivatives exert their biological effects at the molecular level. This involves elucidating the specific interactions with target proteins and understanding the conformational dynamics that govern their activity.

Molecular docking studies are a key tool in this endeavor, providing computational predictions of how a ligand binds within the active site of a protein. For example, docking studies have shown that the aminothiazole core can form crucial hydrogen bonds with key residues in protein kinases, such as the DFG motif. acs.org Similarly, interactions between the pyridine ring of a related compound and amino acid residues like Val227 and Arg176 in the urate oxidase protein have been identified as critical for its binding affinity. nih.gov

Beyond simple docking, future research will increasingly employ more sophisticated computational techniques:

Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into binding stability and the conformational changes that occur upon binding. nih.govnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach allows for a highly accurate calculation of the electronic structure of the active site, providing a deeper understanding of reaction mechanisms and binding energetics.

Advanced Structural Biology: High-resolution X-ray crystallography and cryo-electron microscopy will be essential for validating computational models and providing definitive structural evidence of molecular interactions.

A specific area of interest is the study of intramolecular non-bonding interactions, such as the sulfur-nitrogen interaction in the N-pyrimidyl/pyridyl-2-thiazolamine moiety. jst.go.jp These subtle forces can stabilize specific conformations that are essential for biological activity, and understanding them is crucial for rational drug design. jst.go.jp

Exploration of New Chemical Space through Hybrid Scaffold Design

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, represents a powerful approach for exploring new chemical space and developing multifunctional ligands. researchgate.net The 2-(3-pyridinyl)-1,3-thiazole scaffold is an excellent building block for creating such hybrids, aiming to achieve enhanced or synergistic biological activities.

Researchers have begun to create hybrids by linking the pyridinylthiazole core with other biologically active heterocyclic systems. For example, combining thiazole and pyrazole (B372694) moieties in one molecular scaffold has been explored for antimicrobial activity. researchgate.net Other successful hybrid designs include linking pyridine and thiazole moieties with pyran, pyrimidine (B1678525), and pyrazole rings to generate novel anticancer agents. nih.govnih.gov The design of styryl-thiazole hybrids has also been pursued as a strategy for developing multi-target-directed ligands. researchgate.net

The rationale behind this approach is that the resulting hybrid molecule may:

Interact with multiple biological targets simultaneously.

Combine the favorable properties of each constituent pharmacophore.

Overcome drug resistance mechanisms.

Table 2: Examples of Hybrid Scaffolds Incorporating a Pyridinyl-Thiazole or Related Moiety

Hybrid Scaffold Combined Pharmacophores Potential Therapeutic Area Reference
Pyridine-Thiazole-Pyran/Pyrimidine/Pyrazole Pyridine, Thiazole, Pyran, Pyrimidine, Pyrazole Anticancer nih.govnih.gov
Thiazole-Pyrazole Thiazole, Pyrazole Antimicrobial researchgate.net
Styryl-Thiazole Styryl, Thiazole Multi-target (e.g., Alzheimer's disease) researchgate.net

Future work in this area will involve the rational design of new hybrid structures based on a deep understanding of the target biology and the structure-activity relationships of the individual pharmacophores. This continued exploration promises to yield novel compounds with unique and powerful therapeutic profiles.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Pyridinyl)-1,3-thiazol-5-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition reactions. For example, azides and thiazole-thiones react in toluene at 90°C to form thiazole-imine derivatives, with subsequent elimination of nitrogen and sulfur . Optimization includes:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve yield for cycloaddition reactions.
  • Temperature Control : Maintaining 80–100°C ensures efficient ring closure.
  • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate heterocyclic ring formation.
    Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for pyridinyl (δ 8.3–8.7 ppm) and thiazol-5-amine (δ 6.8–7.2 ppm) protons .
  • FTIR : Confirm N–H stretches (~3350 cm⁻¹) and C=N/C–S bonds (1600–1500 cm⁻¹) .
  • Crystallography :
    Single-crystal X-ray diffraction resolves dihedral angles between pyridinyl and thiazole rings (e.g., 18.2° vs. 30.3° in polymorphs) and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:
  • Assay Variability : Standardize protocols (e.g., MIC values for antimicrobial tests ).
  • Structural Polymorphism : Use crystallography to verify if activity differences correlate with solid-state conformations .
  • Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to isolate variables like substituent effects or solvent residues .

Q. What computational strategies are employed to predict the binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software (AutoDock Vina) to model interactions with enzymes (e.g., EGFR kinase). The pyridinyl group often forms π-π stacking with aromatic residues, while the thiazol-5-amine engages in hydrogen bonding .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes in solvated environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.